N,N-diethyl-N-({6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine
Description
This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a 2-methoxyphenyl-substituted vinyl group at position 6, and a diethylaminomethyl moiety at position 2. The triazolo-thiadiazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and vasodilatory activities .
Properties
IUPAC Name |
N-ethyl-N-[[6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-4-21(5-2)12-15-18-19-17-22(15)20-16(24-17)11-10-13-8-6-7-9-14(13)23-3/h6-11H,4-5,12H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYWATAELFUMFR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-({6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Cyclization of Thiosemicarbazides
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Reaction : Thiosemicarbazides react with carboxylic acids in the presence of polyphosphate ester (PPE) to form 2-amino-1,3,4-thiadiazoles in a one-pot synthesis .
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Conditions : Solvent-free, 90–120°C, 4–6 hours.
Oxidative Coupling
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Example : Oxidative cyclization of thiosemicarbazones using NH₄Fe(SO₄)₂·12H₂O generates thiadiazole derivatives .
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Application : This method could form the thiadiazole-triazole fused system in the target compound .
Functionalization of the Triazolo-Thiadiazole Ring
The methyl group at position 3 of the triazolo-thiadiazole is reactive toward nucleophilic substitution:
Alkylation of the Amine Substituent
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Reaction : Chloromethyl intermediates (e.g., 31 in ) react with diethylamine to introduce the N,N-diethyl group.
Heck Coupling
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Reaction : Palladium-catalyzed coupling of aryl halides with alkenes.
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Conditions : Pd(OAc)₂, PPh₃, base (e.g., K₂CO₃), DMF, 80–100°C .
Aldol Condensation
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Reaction : Condensation of aldehydes (e.g., 2-methoxybenzaldehyde) with methyltriazolothiadiazole derivatives.
Reactivity of the Vinyl Linker
The conjugated double bond participates in electrophilic additions and cycloadditions:
Hydrogenation
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Reaction : Catalytic hydrogenation of the vinyl group to ethyl.
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Effect : Reduces conjugation, altering electronic properties .
Diels-Alder Reaction
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Reaction : The electron-rich vinyl group acts as a dienophile.
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Example : Reacts with maleic anhydride to form bicyclic adducts .
Modifications of the Methoxyphenyl Group
The 2-methoxyphenyl substituent undergoes electrophilic substitution:
Nitration
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Conditions : HNO₃/H₂SO₄, 0–5°C.
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Outcome : Nitro group introduced at the para position relative to methoxy .
Demethylation
Acidic Hydrolysis
Oxidation
Scientific Research Applications
N,N-diethyl-N-({6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-({6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations :
- The 2-methoxyphenylvinyl substituent introduces conjugated π-electrons, which may enhance UV absorption and fluorescence properties compared to tert-butyl or nitro-substituted analogs .
- Electron-donating substituents (e.g., methoxy groups) generally improve solubility in polar solvents, whereas nitro groups (electron-withdrawing) reduce it .
Comparative Efficacy :
Biological Activity
N,N-diethyl-N-({6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a triazole-thiadiazole hybrid structure known for its diverse biological activities. The presence of the methoxyphenyl group and the vinyl substitution enhances its pharmacological profile.
Antitumor Activity
Research indicates that compounds with triazole and thiadiazole moieties exhibit significant antitumor properties. For instance, a study showed that related compounds demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups like methoxy enhances activity.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 | HeLa |
| Compound B | 1.98 | MCF-7 |
| This compound | TBD | TBD |
Anticonvulsant Activity
The compound's potential anticonvulsant activity has also been investigated. Thiazole and triazole derivatives have shown promise in reducing seizure activity in animal models. The SAR indicates that modifications in the phenyl ring can significantly influence anticonvulsant efficacy.
Case Study: Anticonvulsant Efficacy
In a study involving various derivatives of triazoles, one compound demonstrated a significant reduction in seizure duration compared to controls. This suggests that similar modifications in this compound may enhance its anticonvulsant properties.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
- Modulation of neurotransmitter levels : Potential effects on GABAergic systems may contribute to anticonvulsant properties.
Safety and Toxicology
Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further investigations are required to fully understand its toxicological implications.
Q & A
Q. What are the established synthetic routes for preparing the triazolo[3,4-b][1,3,4]thiadiazole core in this compound?
The triazolo-thiadiazole scaffold is typically synthesized via cyclization reactions. A common method involves:
- Step 1 : Reacting trichloroethyl carboxamides with 4-amino-4H-1,2,4-triazole-3-thiol to form thiourea intermediates.
- Step 2 : Dehydrosulfurization using HgO to induce cyclization, yielding the triazolo-thiadiazole ring . For derivatives with styryl substituents (e.g., the 2-(2-methoxyphenyl)vinyl group), Heck coupling or condensation reactions are employed to introduce the vinyl moiety .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : H and C NMR verify substituent positions and vinyl group geometry (e.g., trans/cis ratios via coupling constants) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves co-crystallized byproducts and validates bond lengths (e.g., C(1)–C(7) at 1.467 Å, indicative of π-conjugation) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Anticancer screening : MTT assays against cancer cell lines (e.g., prostate, colorectal) to determine GI and IC values .
- Target engagement : Molecular docking to assess interactions with Topoisomerase IIα or Bcl-2 proteins, supported by in vitro enzyme inhibition assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during triazolo-thiadiazole synthesis?
- Solvent/base selection : Substituting acetonitrile with THF and using KCO reduces competing nucleophilic pathways, improving yields from 40% to >75% .
- Temperature control : Cyclization at 293–298 K in HSO minimizes decomposition of acid-sensitive intermediates .
- Workup strategies : Early termination of reactions allows isolation of co-crystallized intermediates for X-ray-guided purification .
Q. How do structural modifications (e.g., substituents on the styryl group) impact bioactivity and selectivity?
- Electron-withdrawing groups : Nitro or chloro substituents on the phenyl ring enhance Topoisomerase IIα inhibition (e.g., KA39: IC = 0.8 μM) by stabilizing π-stacking interactions .
- Methoxy groups : Improve solubility and membrane permeability but may reduce potency due to steric hindrance .
- Quantitative Structure-Activity Relationship (QSAR) : Use Hammett constants (σ) to correlate substituent electronic effects with cytotoxicity .
Q. What analytical approaches resolve discrepancies in spectral data for co-crystallized intermediates?
- Dynamic NMR : Identifies rotamers or tautomers in thiourea precursors by variable-temperature experiments .
- Crystallographic refinement : Site occupancy factors (e.g., 0.75/0.25 for amide/thioamide co-crystals) clarify mixed-phase structures .
- HPLC-MS : Detects trace byproducts (<1%) that may skew biological results .
Q. What mechanistic insights explain the compound’s dual targeting of Topoisomerase IIα and Bcl-2?
- Topoisomerase IIα inhibition : The triazolo-thiadiazole core intercalates DNA, while the sulfonamide group chelates Mg in the ATP-binding pocket .
- Bcl-2 downregulation : Styryl-linked methoxyphenyl groups disrupt BH3 domain interactions, triggering apoptosis via mitochondrial pathways .
- Synergistic effects : Combined targeting reduces drug resistance in vitro, as shown in caspase-3 activation assays .
Methodological Notes
- Reproducibility : Detailed synthetic protocols (e.g., HgO dehydrosulfurization , HSO-mediated cyclization ) must specify stoichiometry and purity criteria.
- Data interpretation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of Topoisomerase IIα) to confirm binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
